Bis(hexamethylene)triamine
Overview
Description
Bis(hexamethylene)triamine is an aliphatic polyamine with the chemical formula ( \text{C}{12}\text{H}{29}\text{N}_{3} ). It is a colorless crystalline or flaked solid that is highly soluble in water. This compound is known for its use in various industrial applications, particularly in the production of plastics and as a shale inhibitor in water-based drilling fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(hexamethylene)triamine involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The process includes the following steps :
- Adding diethylenetriamine into a reaction kettle and controlling the temperature below 80°C while adding hydrochloric acid dropwise.
- Pumping phosphorous acid into the reaction kettle after the addition of hydrochloric acid.
- Increasing the temperature to 100°C, adding formaldehyde dropwise, and stirring continuously.
- Preserving heat for 2-4 hours and evaporating externally for 3-4 hours.
- Diluting with water and adjusting the activity of this compound to 45-50%.
Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for higher efficiency and quality. The method is designed to be energy-efficient, environmentally friendly, and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(hexamethylene)triamine undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form salts and water in exothermic reactions.
Incompatibility Reactions: May react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Common Reagents and Conditions:
Acids: Used in neutralization reactions to form salts.
Reducing Agents: Can generate hydrogen gas when combined with strong reducing agents such as hydrides.
Major Products:
Salts: Formed from neutralization reactions with acids.
Hydrogen Gas: Produced when reacting with strong reducing agents.
Scientific Research Applications
Bis(hexamethylene)triamine has a wide range of applications in scientific research, including :
Chemistry: Used as a reagent in the synthesis of polyamine-modified starch flocculants and as a solvent for coating amphiphilic polymers on quantum dots.
Medicine: Investigated for its potential effects on mitochondrial functions.
Industry: Utilized as a shale inhibitor in water-based drilling fluids, corrosion and scale inhibitors, epoxy curing agents, and polyurethane extenders or catalysts.
Mechanism of Action
The mechanism of action of bis(hexamethylene)triamine involves several interactions :
Electrostatic Interaction: Contributes to its inhibitive properties in shale inhibition.
Hydrogen Bonding: Plays a role in its interaction with other molecules.
Hydrophobic Shielding Effect: Enhances its effectiveness as a shale inhibitor.
Protonation of Multi-Amine Groups: Vital for its action in various applications.
Comparison with Similar Compounds
Bis(hexamethylene)triamine is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include:
- 6,6′-Iminodihexylamine
- Bis(6-aminohexyl)amine
- 1,13-Diamino-7-azatridecane
- Dihexylamine, 6,6’-diamino-
- Dihexylene triamine
- N-(6-aminohexyl)-1,6-hexanediamine
These compounds share similar structural features but differ in their specific applications and reactivity profiles. This compound stands out due to its effectiveness as a shale inhibitor and its unique inhibitory effects on mitochondrial functions .
Properties
IUPAC Name |
N'-(6-aminohexyl)hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZSTMRDWRNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCCCCCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N3 | |
Record name | BIS-HEXAMETHYLENE TRIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
67875-37-0 | |
Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=67875-37-0 | |
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DSSTOX Substance ID |
DTXSID4027109 | |
Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |
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Molecular Weight |
215.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline] | |
Record name | BIS-HEXAMETHYLENE TRIAMINE | |
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Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |
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CAS No. |
143-23-7 | |
Record name | BIS-HEXAMETHYLENE TRIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17084 | |
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Record name | Bis(hexamethylene)triamine | |
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Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |
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Record name | Bis(6-aminohexyl)amine | |
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Record name | Bis(hexamethylene)triamine | |
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Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)- | |
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Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |
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Record name | 7-azatridecane-1,13-diamine | |
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Record name | BIS(6-AMINOHEXYL)AMINE | |
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Record name | N-(6-AMINOHEXYL)-1,6-HEXANEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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